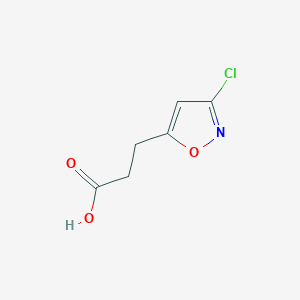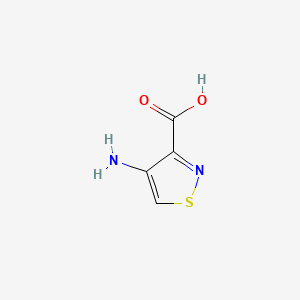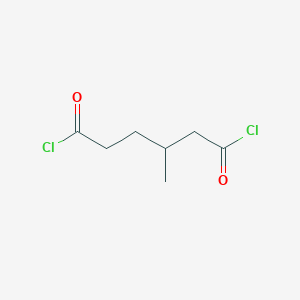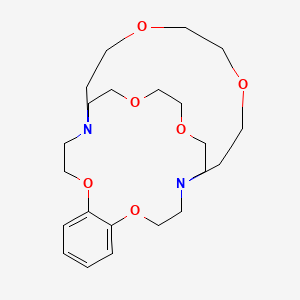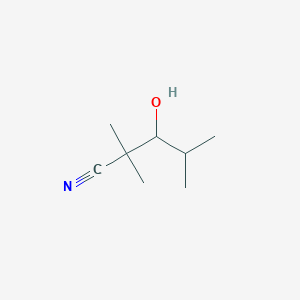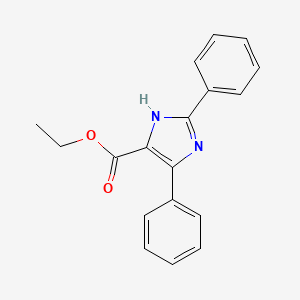
3-anilino-2-mercaptoquinazolin-4(3H)-one
Vue d'ensemble
Description
3-anilino-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazoline family. It has been extensively studied for its potential application in various scientific research fields such as cancer therapy, enzyme inhibition, and fluorescent imaging.
Mécanisme D'action
The mechanism of action of 3-anilino-2-mercaptoquinazolin-4(3H)-one involves the inhibition of tyrosine kinase receptors and enzymes by binding to their active sites. It has been reported to exhibit a higher binding affinity towards EGFR and VEGFR compared to other tyrosine kinase inhibitors such as gefitinib and erlotinib. The binding of 3-anilino-2-mercaptoquinazolin-4(3H)-one to the active site of enzymes inhibits their activity by preventing the substrate from binding.
Effets Biochimiques Et Physiologiques
3-anilino-2-mercaptoquinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-anilino-2-mercaptoquinazolin-4(3H)-one in lab experiments include its high potency, selectivity, and low toxicity. It also exhibits a high degree of solubility in various solvents, making it easy to handle and use in experiments. However, the limitations of using 3-anilino-2-mercaptoquinazolin-4(3H)-one include its high cost and limited availability, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the use of 3-anilino-2-mercaptoquinazolin-4(3H)-one in scientific research. One potential direction is its application in the development of fluorescent probes for imaging various biological molecules in real-time. Another direction is its use in the development of novel tyrosine kinase inhibitors for the treatment of cancer and other diseases. Additionally, further research is needed to explore the potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one in other scientific research fields such as enzyme inhibition and anti-inflammatory activity.
Conclusion:
In conclusion, 3-anilino-2-mercaptoquinazolin-4(3H)-one is a synthetic organic compound that has been extensively studied for its potential application in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 3-anilino-2-mercaptoquinazolin-4(3H)-one in scientific research.
Applications De Recherche Scientifique
3-anilino-2-mercaptoquinazolin-4(3H)-one has been widely used in scientific research as a fluorescent probe for imaging various biological molecules such as proteins, nucleic acids, and lipids. It has also been reported to exhibit potent antitumor activity by inhibiting the activity of tyrosine kinase receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Additionally, it has been shown to inhibit the activity of various enzymes such as xanthine oxidase, carbonic anhydrase, and cholinesterase.
Propriétés
IUPAC Name |
3-anilino-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-11-8-4-5-9-12(11)15-14(19)17(13)16-10-6-2-1-3-7-10/h1-9,16H,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWKTRKFHNLVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359621 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-anilino-2-mercaptoquinazolin-4(3H)-one | |
CAS RN |
5958-14-5 | |
| Record name | 3-anilino-2-mercaptoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




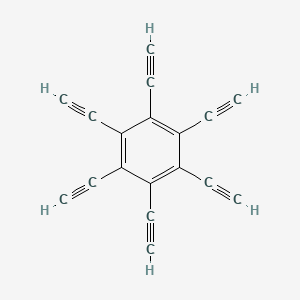
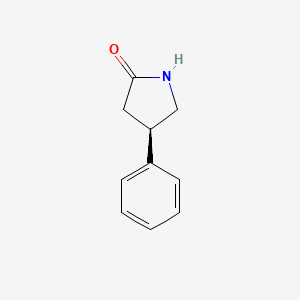

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
